Anticancer Activity Differentiation: 3-Methyl vs. 3,5-Dimethyl Pyrazole Sulfonyl Analogs in MCF-7 and A549 Cell Lines
While direct IC₅₀ data for the target compound (CAS 957484-26-3) against cancer cell lines is not publicly available in peer-reviewed literature, its closest commercially characterized analog—1-((2-methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole (CAS 476649-42-0)—has demonstrated an IC₅₀ of 4.5 µM against MCF-7 (breast cancer) cells . The target compound differs by the absence of one methyl group on the pyrazole ring (3-methyl vs. 3,5-dimethyl), a modification that typically reduces steric bulk and hydrogen bond acceptor count, factors known to influence cytotoxicity within pyrazole sulfonamide series .
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | 1-((2-Methoxy-5-methylphenyl)sulfonyl)-3,5-dimethyl-1H-pyrazole: IC₅₀ = 4.5 µM (MCF-7) |
| Quantified Difference | Cannot be quantified; structural difference is a single methyl deletion on pyrazole |
| Conditions | In vitro MTT or similar viability assay; specific protocol details not provided in public vendor documentation |
Why This Matters
For researchers requiring a 3-methyl (rather than 3,5-dimethyl) pyrazole sulfonamide scaffold for SAR studies, the target compound provides a structurally distinct starting point whose activity may diverge from the dimethyl analog.
